Fmoc-3-Me-Glu(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

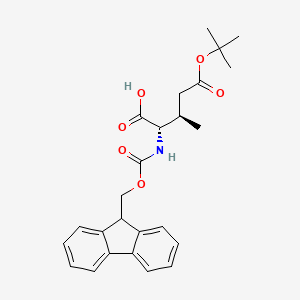

C25H29NO6 |

|---|---|

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

InChI |

InChI=1S/C25H29NO6/c1-15(13-21(27)32-25(2,3)4)22(23(28)29)26-24(30)31-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,30)(H,28,29)/t15-,22+/m1/s1 |

InChI Key |

HYWKADVVVLDYEH-QRQCRPRQSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Fmoc-Protected Glutamic Acid Derivatives in Peptide Synthesis

An In-depth Review of the Chemical Properties and Applications of Fmoc-3-Me-Glu(OtBu)-OH and its Progenitor, Fmoc-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and extensive literature for this compound are limited. This guide provides a comprehensive overview of the well-characterized parent compound, Fmoc-Glu(OtBu)-OH, with available data for its methylated analog included for comparison. The methodologies and principles discussed for Fmoc-Glu(OtBu)-OH are considered highly applicable to this compound.

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-yield, high-purity peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with tert-butyl (tBu) side-chain protection, represents a cornerstone of modern peptide chemistry. This guide focuses on Fmoc-Glu(OtBu)-OH and its derivative, this compound, which are essential building blocks for the incorporation of glutamic acid residues into peptide chains.

Fmoc-Glu(OtBu)-OH is a widely used derivative where the α-amino group is protected by the base-labile Fmoc group, and the side-chain carboxylic acid is protected by the acid-labile tert-butyl group.[1] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side chain, which is later deprotected during the final cleavage from the solid support.[1][2] The methylated analog, this compound, offers a structural modification that can influence the conformation and biological activity of the resulting peptide.

Chemical and Physical Properties

The physicochemical properties of these amino acid derivatives are critical for their handling, storage, and reactivity in peptide synthesis. The following tables summarize the key quantitative data for both Fmoc-Glu(OtBu)-OH and its N-methylated counterpart.

Table 1: Physicochemical Properties of Fmoc-Glu(OtBu)-OH

| Property | Value |

| Molecular Formula | C24H27NO6 |

| Molecular Weight | 425.5 g/mol [3] |

| Appearance | White to off-white powder[4] |

| Melting Point | 83-90 °C[4] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water |

| Storage Temperature | 2-8 °C |

| Purity (HPLC) | ≥98.0% |

Table 2: Physicochemical Properties of Fmoc-N-Me-Glu(OtBu)-OH

| Property | Value |

| Molecular Formula | C25H29NO6 |

| Molecular Weight | 439.5 g/mol [5] |

| Appearance | White to slight yellow to beige powder[6] |

| Purity (HPLC) | ≥98.0%[6] |

| Storage Temperature | 2-8 °C[6] |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Glu(OtBu)-OH and its derivatives is in Fmoc-based SPPS.[2] The following is a generalized protocol for the incorporation of these amino acids into a growing peptide chain on a solid support.

Materials and Reagents

-

Fmoc-Glu(OtBu)-OH or this compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane - TIS, water)

Step-by-Step Methodology

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[1]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF.[1][2] This is typically a two-step process: a short initial treatment followed by a longer one to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]

-

Coupling of the Amino Acid:

-

In a separate vessel, the Fmoc-amino acid (3-5 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) and a base (e.g., DIPEA; 6-10 equivalents).[1]

-

The activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]

-

The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.[1]

-

-

Washing: After the coupling is complete, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[1]

-

Chain Elongation: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the desired peptide sequence is assembled, the resin is washed and dried.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the glutamic acid residue) are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a strong acid like TFA and scavengers.[7] A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[7]

-

The cleavage reaction is typically carried out for 2-3 hours.[7]

-

-

Peptide Precipitation and Purification:

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Conclusion

Fmoc-Glu(OtBu)-OH is a foundational reagent in modern peptide synthesis, enabling the controlled incorporation of glutamic acid residues into complex peptide structures. Its orthogonal protecting groups and well-established protocols make it a reliable choice for researchers in drug discovery and development. While specific data on this compound is less prevalent, the principles and experimental methodologies outlined for its non-methylated precursor provide a robust framework for its application. The introduction of a methyl group on the glutamic acid backbone offers a subtle yet potentially powerful tool for modulating the biological activity and conformational properties of synthetic peptides, making it an intriguing building block for novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Fmoc-N-Me-Glu(OtBu)-OH | C25H29NO6 | CID 40428349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: Fmoc-3-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-3-Me-Glu(OtBu)-OH, a crucial amino acid derivative for peptide synthesis. It covers its physicochemical properties, applications in research and drug development, and detailed protocols for its use.

Core Compound Data

This compound is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The additional methyl group at the 3-position provides conformational constraints and can influence the biological activity and metabolic stability of the resulting peptide.

A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Weight | 439.50 g/mol | [1] |

| Molecular Formula | C25H29NO6 | [1] |

| Appearance | White to off-white powder | |

| Storage | Store at ≤ -4 °C | [2] |

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides. Its parent compound, Fmoc-Glu(OtBu)-OH, is indispensable for introducing glutamic acid residues into peptide chains, which is critical for the function of many bioactive peptides.[3][4] These peptides are investigated as therapeutic agents for a wide range of diseases, including cancer, diabetes, and autoimmune disorders.[5]

The incorporation of this compound allows for the creation of modified peptides with potentially enhanced pharmacological properties. The 3-methyl group can:

-

Improve Metabolic Stability: By sterically hindering enzymatic degradation.

-

Enhance Receptor Binding Affinity: By locking the peptide into a more favorable conformation for receptor interaction.

-

Modulate Selectivity: By altering the peptide's interaction profile with different biological targets.

This makes it a valuable tool in drug discovery for developing more stable and potent peptide-based therapeutics, vaccines, and diagnostics.[3][5]

Experimental Protocols

The following is a standard protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.

Materials

-

Resin (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Cold diethyl ether

Methodology

-

Resin Swelling: Swell the synthesis resin in DMF for 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection:

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU; 3-5 equivalents) in DMF.[6]

-

Add a base, such as DIPEA (6-10 equivalents), to the solution to activate the amino acid.[6]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[6]

-

Monitor the reaction for completion using a qualitative method like the Kaiser test.[6]

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[6]

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).

-

The t-butyl cations formed during cleavage can lead to side reactions. It is recommended to use scavengers (e.g., triisopropylsilane (TIS), water) in the cleavage cocktail to prevent this.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the cleavage solution by adding it to cold diethyl ether.[4]

-

Collect the peptide pellet by centrifugation.

-

Wash the pellet with cold diethyl ether to remove remaining scavengers and by-products.[4]

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for peptide synthesis and the general logic of using protected amino acids.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Protection Scheme for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. benchchem.com [benchchem.com]

- 7. advancedchemtech.com [advancedchemtech.com]

Technical Guide: Fmoc-3-Me-Glu(OtBu)-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-3-Me-Glu(OtBu)-OH (Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester), a critical building block in the solid-phase peptide synthesis (SPPS) of complex and modified peptides. This document details the compound's properties, experimental protocols for its use, and visual workflows to support researchers in drug development and peptide chemistry.

Core Compound Identification and Properties

This compound is a derivative of L-glutamic acid, strategically modified with protecting groups to facilitate its use in Fmoc-based peptide synthesis. The N-α-methylation offers unique conformational constraints and improved pharmacokinetic properties to the resulting peptide, while the Fmoc and OtBu groups provide an orthogonal protection strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 200616-40-6[1][2][3][4][5] |

| Molecular Formula | C₂₅H₂₉NO₆[1][2] |

| Molecular Weight | 439.50 g/mol [1][2][3][5] |

| Appearance | White to off-white powder[1][2] |

| Purity | ≥98% (HPLC)[1] |

| Melting Point | 116-119 °C[2][4][6] |

| Optical Rotation | [a]D²⁰ = -19 ± 2º (c=1 in DMF)[1] |

| Storage Conditions | 2-8 °C[2][5][6] |

Role in Peptide Synthesis and Drug Development

The incorporation of N-methylated amino acids like this compound into peptide sequences is a key strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's therapeutic potential by:

-

Increasing Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, which can prolong the peptide's half-life in vivo.

-

Improving Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bonding capacity of the peptide backbone, which can lead to increased lipophilicity and better diffusion across cellular membranes.

-

Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and enhance its binding affinity and selectivity for a specific biological target.

This compound is particularly valuable in the development of peptide-based therapeutics, including peptide mimetics and modified peptides with enhanced pharmacological profiles.[7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed methodology for the incorporation of this compound into a peptide chain using manual or automated SPPS.

General SPPS Workflow

The overall process of incorporating an amino acid in Fmoc-based SPPS follows a cyclical procedure. This workflow is crucial for the stepwise elongation of the peptide chain.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable solid support based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

-

Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for at least 30-60 minutes to ensure optimal accessibility of reactive sites.

Step 2: Fmoc Group Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step. However, the N-methyl group in this compound can sterically hinder this process, potentially leading to incomplete deprotection.

Standard Protocol:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes. Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Troubleshooting Incomplete Deprotection: If incomplete deprotection is observed, a stronger base cocktail may be required.

-

Recommendation: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[8] Treatment times should be kept short (e.g., 2 x 2-5 minutes) to minimize potential side reactions like aspartimide formation, especially if an aspartic acid residue is nearby in the sequence.[8]

Caption: Fmoc deprotection workflows for N-methylated amino acids.

Step 3: Amino Acid Coupling

Similar to deprotection, the coupling of an N-methylated amino acid is more challenging due to steric hindrance. A potent activation method is required to achieve high coupling efficiency.

-

Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HATU (2-3 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 2-4 hours. Coupling times may need to be extended compared to non-methylated amino acids. A second coupling may be necessary to ensure a high yield.

-

Washing: Wash the resin thoroughly with DMF (3-5 times).

Step 4: Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group on the glutamic acid) are removed simultaneously.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubate the mixture for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is an essential reagent for the synthesis of advanced peptides with potentially improved therapeutic properties. While its use introduces synthetic challenges, particularly during the deprotection and coupling steps, these can be overcome with optimized protocols, including extended reaction times and the use of potent reagents. This guide provides the necessary technical information and detailed methodologies to support researchers in the successful incorporation of this valuable building block into their peptide synthesis workflows.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. benchchem.com [benchchem.com]

- 3. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Solubility of Fmoc-3-Me-Glu(OtBu)-OH in DMF and NMP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Fmoc-L-γ-methyl-glutamic acid γ-t-butyl ester, commonly referred to as Fmoc-3-Me-Glu(OtBu)-OH, in the polar aprotic solvents Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). These solvents are paramount in Solid-Phase Peptide Synthesis (SPPS), and understanding the solubility of protected amino acids is critical for efficient and successful peptide synthesis.

General Solubility of Fmoc-Amino Acids in DMF and NMP

DMF and NMP are the most prevalent solvents in Fmoc-based SPPS due to their excellent solvating properties for resins, reagents, and the growing peptide chain.[1][2] Most Fmoc-protected amino acids demonstrate good to excellent solubility in both DMF and NMP.[3] However, derivatives with bulky side chains or protecting groups, such as this compound, may exhibit variable solubility that can impact coupling efficiencies.

-

Dimethylformamide (DMF): A highly polar aprotic solvent, DMF is effective at solvating most common peptide reagents.[1] It is often used to prepare concentrated solutions of coupling agents.[2] However, DMF can degrade over time to release dimethylamine, which can cause premature deprotection of the Fmoc group.[1]

-

N-methyl-2-pyrrolidone (NMP): Also a polar aprotic solvent, NMP is considered a superior solvent by many peptide chemists for its ability to efficiently solvate the peptide resin, which can lead to improved coupling yields.[1] It is particularly useful in the synthesis of hydrophobic peptides, as it can help to mitigate aggregation and on-resin precipitation.[2] It has been noted, however, that Fmoc-amino acids may show greater decomposition over extended periods when dissolved in NMP compared to DMF.[1]

The choice between DMF and NMP can be dictated by the specific peptide sequence, particularly its hydrophobicity.[2] For a modified amino acid like this compound, which possesses both a methyl group and a bulky tert-butyl ester, its solubility is expected to be substantial in both solvents, but empirical verification is crucial.

Data Presentation: Solvent Properties

A clear understanding of the solvent properties is essential for troubleshooting and optimizing peptide synthesis protocols. The table below summarizes key physicochemical properties of DMF and NMP.

| Property | Dimethylformamide (DMF) | N-methyl-2-pyrrolidone (NMP) |

| Formula | C₃H₇NO | C₅H₉NO |

| Molar Mass | 73.09 g/mol | 99.13 g/mol |

| Density | 0.944 g/cm³ (at 25 °C) | 1.028 g/cm³ (at 25 °C) |

| Boiling Point | 153 °C | 202 °C |

| Dipole Moment | 3.82 D | 4.09 D |

| Dielectric Constant | 36.7 (at 25 °C) | 32.2 (at 25 °C) |

Data compiled from publicly available chemical databases.

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in DMF and NMP. This protocol is designed to provide a quantitative measure of solubility (e.g., in mg/mL or M) at a given temperature.

Objective: To determine the saturation solubility of this compound in DMF and NMP at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous DMF

-

Anhydrous NMP

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMF or NMP) to create a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume of the solvent (DMF or NMP) into each vial.

-

Seal the vials and place them in a thermostatically controlled environment (e.g., 25 °C).

-

Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC. Monitor the absorbance at a wavelength where the Fmoc group has a strong chromophore (typically around 265 nm or 301 nm).

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Determine the concentration of the diluted supernatant samples from the calibration curve.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of Fmoc-protected amino acids.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in DMF and NMP:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.

-

Purity of the Solute and Solvent: Impurities in either the Fmoc-amino acid or the solvent can affect the measured solubility. Water content in DMF and NMP can be particularly influential.

-

Presence of Other Reagents: During SPPS, the reaction mixture contains coupling reagents and other additives which can alter the solubility of the Fmoc-amino acid.

-

pH: While not as critical in these aprotic solvents as in aqueous solutions, the presence of acidic or basic species can influence the protonation state and thus the solubility of the amino acid derivative.[4]

References

Technical Safety Guide for Fmoc-3-Me-Glu(OtBu)-OH

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Fmoc-3-Me-Glu(OtBu)-OH. This guide is a technical summary based on the safety profiles of its constituent chemical moieties—Fmoc-protected amino acids and tert-butyl esters—and is intended for use by qualified researchers and scientists. All laboratory work should be conducted under the supervision of a qualified professional and in accordance with institutional safety protocols.

Chemical Identification and Properties

This compound is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus, while the tert-butyl (OtBu) group is an acid-labile protecting group for the side-chain carboxyl group.[1] The introduction of a methyl group at the 3-position of the glutamate backbone adds steric hindrance and conformational constraints.

Table 1: Physicochemical Properties (Inferred)

| Property | Value | Source/Justification |

| Physical State | Solid, likely a white to off-white powder | Based on typical properties of Fmoc-amino acids.[2] |

| Molecular Formula | C29H35NO6 | Calculated |

| Molecular Weight | 493.59 g/mol | Calculated |

| Solubility | Likely soluble in organic solvents like DMF, NMP, and DCM. Poor solubility in water. | Fmoc-amino acids can have poor solubility.[1] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | No data available | While solid, dust may be flammable upon ignition. Tert-butyl esters can be flammable.[3][4] |

Hazard Identification and Toxicology

The primary hazards associated with this compound are inferred from its components. Fmoc-amino acids can cause irritation upon contact. Tert-butyl esters may also cause irritation and can be flammable.[3][4]

Table 2: Summary of Potential Hazards and Toxicological Profile

| Hazard Type | Description | Precautionary Statements |

| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid ingestion, inhalation, and skin/eye contact. |

| Skin Irritation | May cause skin irritation. Prolonged contact can lead to dryness and cracking.[4] | Wear protective gloves and clothing.[2] Wash skin thoroughly after handling. |

| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[2] |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation. |

| Flammability | Not classified as flammable, but fine dust can form explosive mixtures with air. The tert-butyl group may increase flammability.[3][4] | Keep away from heat, sparks, and open flames.[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Protocol:

-

Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation of dust. Use process enclosures or local exhaust ventilation where dust may be generated.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2]

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often refrigerated (2-8°C) for long-term stability.

-

Dispensing: When weighing or transferring, take care to avoid creating dust.

First-Aid Measures Protocol:

-

Inhalation: If dust is inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Remove contaminated clothing. If irritation occurs, get medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling a novel research chemical like this compound.

Caption: Safety assessment workflow for a novel research chemical.

Caption: General spill response procedure for a chemical powder.

Stability and Reactivity

-

Reactivity: No hazardous reactions are expected under normal processing.[2]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid dust formation, excess heat, and ignition sources.[2][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][6] The Fmoc group is labile to bases like piperidine, and the tert-butyl ester is labile to strong acids.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

Disposal Considerations

Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not allow the product to enter drains or waterways. Contaminated packaging should be treated as the product itself.

References

The Impact of 3-Methylation on the Physicochemical and Biological Properties of Glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system, plays a crucial role in a vast array of physiological processes. Chemical modification of its structure offers a powerful tool to modulate its activity and interaction with biological targets. This technical guide provides an in-depth analysis of the effects of methylation at the 3-position of the glutamic acid backbone, focusing on 3-methylglutamic acid. We will explore the alterations in its physicochemical properties, detail its synthesis, and elucidate its pharmacological effects, particularly on excitatory amino acid transporters (EAATs). This document is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

Introduction

The precise regulation of glutamatergic neurotransmission is vital for normal brain function. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders. A key strategy in the development of novel therapeutics is the chemical modification of the glutamate scaffold to create analogs with altered affinities for its receptors and transporters. The introduction of a methyl group at the 3-position of glutamic acid creates 3-methylglutamic acid, a molecule with distinct stereoisomers that exhibit unique biological activities. This guide will focus on the synthesis, properties, and pharmacological profile of 3-methylglutamic acid, with a particular emphasis on the threo-diastereomer, a selective inhibitor of specific glutamate transporters.

Physicochemical Properties: A Comparative Analysis

The addition of a methyl group to the glutamate backbone, while seemingly minor, can significantly influence its physicochemical properties. These changes, in turn, affect its solubility, membrane permeability, and interaction with biological targets.

| Property | L-Glutamic Acid | 3-Methylglutamic Acid | Effect of 3-Methylation |

| Molecular Formula | C₅H₉NO₄ | C₆H₁₁NO₄ | Addition of a CH₂ group |

| Molecular Weight | 147.13 g/mol | 161.16 g/mol | Increased molecular weight |

| pKa Values | pK₁ (α-carboxyl): ~2.1[1][2] pK₂ (γ-carboxyl): ~4.1[3][4] pK₃ (α-amino): ~9.5[2] | Predicted pKa (hydrochloride salt): ~2.2[5][6] | Minimal change in the acidity of the carboxyl groups is predicted. |

| Water Solubility | 8.6 g/L at 25°C[1][7] | Hydrochloride salt is soluble in water.[2] The free acid has moderate solubility. | The hydrochloride salt form enhances water solubility. |

| logP (Octanol-Water Partition Coefficient) | -3.7 (experimental)[7] | Estimated: ~ -1.09 to 0.21[8][9] | Increased lipophilicity is expected due to the methyl group. |

Table 1: Comparative Physicochemical Properties of L-Glutamic Acid and 3-Methylglutamic Acid

Synthesis of 3-Methylglutamic Acid

The stereoselective synthesis of 3-methylglutamic acid is crucial for studying its distinct biological activities. Two primary synthetic routes are highlighted here: the Arndt-Eistert homologation and asymmetric Michael addition.

Experimental Protocol: Arndt-Eistert Homologation

This method allows for the one-carbon homologation of an amino acid, converting an α-amino acid into a β-amino acid. Starting from a protected aspartic acid derivative, one can synthesize 3-methylglutamic acid.

Workflow for Arndt-Eistert Synthesis of 3-Methylglutamic Acid

Caption: Arndt-Eistert synthesis workflow for 3-methylglutamic acid.

Detailed Methodology:

-

Protection of the Amino Group: The starting material, aspartic acid, must have its amino group protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

-

Activation of the α-Carboxyl Group: The α-carboxyl group is converted to a more reactive species, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂).[10][11][12]

-

Reaction with Diazomethane: The activated acid chloride is then reacted with diazomethane (CH₂N₂) in an inert solvent. This results in the formation of a diazoketone intermediate.[6][10][11]

-

Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, often catalyzed by silver oxide (Ag₂O) or light. This rearrangement expels nitrogen gas and forms a ketene.[6][12][13]

-

Hydrolysis and Deprotection: The ketene is subsequently hydrolyzed with water to form the carboxylic acid. The protecting group on the amino group is then removed under appropriate conditions (e.g., acid for Boc) to yield 3-methylglutamic acid.[11][13]

Experimental Protocol: Asymmetric Michael Addition

The Michael addition offers a powerful method for the stereocontrolled formation of carbon-carbon bonds. In the context of 3-methylglutamic acid synthesis, a chiral glycine enolate equivalent is added to a crotonate derivative.

Workflow for Asymmetric Michael Addition Synthesis

Caption: Asymmetric Michael addition workflow for 3-methylglutamic acid.

Detailed Methodology:

-

Preparation of the Chiral Glycine Enolate Equivalent: A chiral auxiliary is used to direct the stereochemistry of the reaction. A common approach involves the use of a bis-lactim ether derived from a chiral amino acid like valine.[9]

-

Enolate Formation: The chiral glycine equivalent is treated with a strong base, such as n-butyllithium (BuLi), at low temperatures to generate the corresponding enolate.[9]

-

Michael Addition: The enolate is then reacted with an electrophilic alkene, such as methyl crotonate. The conjugate addition of the enolate to the double bond forms a new carbon-carbon bond at the 3-position.[9][14]

-

Hydrolysis and Removal of Chiral Auxiliary: The resulting adduct is then hydrolyzed under acidic conditions. This step cleaves the ester and removes the chiral auxiliary, yielding the desired stereoisomer of 3-methylglutamic acid.[14]

Biological Activity: Modulation of Glutamate Transporters

The most well-characterized biological effect of 3-methylation of glutamic acid is the selective inhibition of excitatory amino acid transporters (EAATs) by the (±)-threo-3-methylglutamic acid (T3MG) stereoisomer. EAATs are crucial for clearing glutamate from the synaptic cleft, thereby terminating the excitatory signal and preventing excitotoxicity.

| Transporter Subtype | IC₅₀ of (±)-threo-3-Methylglutamic Acid (µM) |

| EAAT1 (GLAST) | 1600 |

| EAAT2 (GLT-1) | 90 |

| EAAT3 (EAAC1) | 1080 |

| EAAT4 | 109 |

Table 2: Inhibitory Potency of (±)-threo-3-Methylglutamic Acid on Human EAAT Subtypes

Signaling Pathways

EAAT2 is predominantly expressed on astrocytes and is responsible for the majority of glutamate uptake in the forebrain.[8][15][16] By inhibiting EAAT2, T3MG can increase the extracellular concentration and residence time of glutamate, potentially leading to enhanced activation of glutamate receptors.

Caption: Inhibition of astrocytic glutamate uptake via EAAT2 by T3MG.

EAAT4 is highly expressed in the dendrites of cerebellar Purkinje cells.[4] Besides its transport function, EAAT4 also functions as a glutamate-gated chloride channel. Inhibition of EAAT4 by T3MG can alter the firing patterns of Purkinje cells and modulate cerebellar output.[10][17][18][19][20]

Caption: T3MG-mediated inhibition of EAAT4 in Purkinje cells.

Experimental Protocol: Measuring EAAT Inhibitor Potency

The inhibitory potency (IC₅₀) of compounds like T3MG on EAATs is typically determined using a radiolabeled substrate uptake assay in cells expressing the transporter of interest.

Workflow for EAAT Inhibition Assay

Caption: Workflow for determining the IC₅₀ of an EAAT inhibitor.

Detailed Methodology:

-

Cell Culture: Cells (e.g., HEK293 or COS-7) are transfected to express a specific human EAAT subtype (e.g., EAAT2).

-

Plating: The transfected cells are plated in multi-well plates and allowed to adhere.

-

Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test compound (T3MG) for a defined period.

-

Radiolabeled Substrate Addition: A radiolabeled substrate, typically [³H]D-aspartate (which is transported by EAATs but not metabolized), is added to each well, and the uptake is allowed to proceed for a short time.[21]

-

Termination of Uptake: The uptake is rapidly terminated by washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of uptake at each inhibitor concentration is normalized to the control (no inhibitor). The data are then fitted to a dose-response curve to determine the IC₅₀ value.[22][23][24]

Conclusion

The introduction of a methyl group at the 3-position of glutamic acid profoundly alters its biological activity, transforming it from a broad-spectrum excitatory amino acid into a selective inhibitor of specific glutamate transporters. This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and pharmacological effects of 3-methylglutamic acid. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore the therapeutic potential of modulating glutamate transport and for those interested in the structure-activity relationships of glutamic acid analogs. Further investigation into the stereoisomers of 3-methylglutamic acid and their effects on other neuronal targets will undoubtedly continue to provide valuable insights into the complexities of glutamatergic signaling.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Empirical relationships between protein structure and carboxyl pKa values in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. researchgate.net [researchgate.net]

- 6. Arndt-Eistert Synthesis [organic-chemistry.org]

- 7. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucj.org.ua [ucj.org.ua]

- 10. Loss of cerebellar glutamate transporters EAAT4 and GLAST differentially affects the spontaneous firing pattern and survival of Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. doc.rero.ch [doc.rero.ch]

- 14. mdpi.com [mdpi.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Loss of cerebellar glutamate transporters EAAT4 and GLAST differentially affects the spontaneous firing pattern and survival of Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamate transporter EAAT4 in Purkinje cells controls intersynaptic diffusion of climbing fiber transmitter mediating inhibition of GABA release from interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Downregulation of Glutamate Transporter EAAT4 by Conditional Knockout of Rheb1 in Cerebellar Purkinje Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. physoc.org [physoc.org]

- 21. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Methylated Glutamic Acid in Advanced Peptide Design

An In-depth Technical Guide for Researchers and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the transformation of native peptide sequences into robust, highly active therapeutic candidates. Among these modifications, the N-methylation of amino acid residues stands out as a potent strategy for overcoming the inherent pharmacological weaknesses of peptides, such as poor metabolic stability and low bioavailability. This guide focuses on the pivotal role of Fmoc-N-Me-Glu(OtBu)-OH , an N-methylated glutamic acid derivative, in contemporary peptide design. We will explore its impact on peptide structure and function, supported by quantitative data and detailed experimental methodologies.

Core Principles of N-Methylation in Peptide Chemistry

Fmoc-N-Me-Glu(OtBu)-OH is a specialized building block for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its structure is designed for seamless integration into standard synthesis protocols while imparting unique properties to the final peptide.

-

Fmoc (9-fluorenylmethyloxycarbonyl): This temporary protecting group shields the alpha-amine of the amino acid. Its lability to basic conditions (e.g., piperidine) allows for sequential deprotection and elongation of the peptide chain in a controlled manner.

-

N-Me (N-methyl): The substitution of the amide proton with a methyl group is the key modification. This seemingly subtle change introduces significant steric hindrance on the peptide backbone.

-

Glu (Glutamic Acid): The core amino acid, whose acidic side chain is often crucial for biological activity, participating in electrostatic interactions and hydrogen bonding at the target interface.

-

OtBu (tert-butyl ester): This acid-labile group protects the glutamic acid side-chain carboxyl group, preventing unwanted side reactions during synthesis. It is typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).

The primary consequence of N-methylation is the introduction of conformational rigidity. The methyl group restricts rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, effectively "locking" the local conformation. This pre-organization of the peptide into a shape that is favorable for binding to its biological target can significantly enhance potency and selectivity.

Impact on Peptide Properties: A Quantitative Perspective

The introduction of an N-methyl group on a glutamic acid residue can profoundly alter a peptide's physicochemical and pharmacological profile. These changes are instrumental in advancing a peptide lead into a viable drug candidate.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation. Proteases recognize and cleave peptide bonds through specific hydrogen bonding patterns, which are disrupted by the N-methyl group's steric hindrance. This "steric shield" prevents the enzyme from accessing the peptide backbone, thereby inhibiting cleavage.[1]

| Peptide Analog | Modification | Protease | Half-Life (t½) | Fold Increase in Stability |

| Parent Peptide | None | Trypsin | ~10 min | - |

| N-Methylated Analog | Single N-methylation | Trypsin | > 24 hours | > 144x |

| Parent Peptide | None | Chymotrypsin | ~30 min | - |

| N-Methylated Analog | Single N-methylation | Chymotrypsin | > 12 hours | > 24x |

| Parent Peptide | None | Human Serum | ~5 min | - |

| N-Methylated Analog | Single N-methylation | Human Serum | > 8 hours | > 96x |

| Note: This table presents generalized, representative data to illustrate the common magnitude of stability enhancement. Actual values are highly dependent on the peptide sequence and the position of N-methylation.[2] |

Modulation of Receptor Binding Affinity

By constraining the peptide's conformation, N-methylation can pre-organize it into a bioactive state, reducing the entropic penalty of binding and leading to higher affinity.[3] However, the position of methylation is critical; an unfavorable conformational lock can also decrease or abolish activity, making N-methylation a powerful tool for structure-activity relationship (SAR) studies.[2]

| Peptide Analog | Modification | Target | Binding Affinity (IC₅₀) |

| c(RGDfV) - Lead Peptide | None | αvβ3 Integrin | 160 nM |

| c(RGDf(N-Me)V) | N-methylation of Valine | αvβ3 Integrin | 1.9 nM |

| Data sourced from a study on cyclic RGD peptides illustrates the potential for affinity enhancement through N-methylation. While not a direct modification of glutamic acid, it demonstrates the principle effectively.[2][3] |

Influence on Secondary Structure

The removal of the amide proton, a crucial hydrogen bond donor, means that N-methylation is generally considered a helix-breaker.[4] This modification can disrupt α-helical structures, leading to more extended or β-turn conformations. This effect can be quantified using Circular Dichroism (CD) spectroscopy, which measures changes in secondary structure content.

| Peptide | Modification | α-Helical Content | Unordered/Turn Content |

| TA4 (Antimicrobial Peptide) | None | 36% | 64% |

| TA4(3,7-NMePhe) | N-methylation at two Phe residues | 27% | 73% |

| Data from a study on the TA4 peptide shows a quantifiable decrease in helicity upon N-methylation, as determined by CD spectra deconvolution.[5] The destabilization energy associated with substituting a backbone N-H with an N-CH3 group in a helical peptide has been measured to be between 0.3 to 1.7 kcal/mole, depending on its position.[4] |

Experimental Protocols and Methodologies

Successful synthesis and evaluation of N-methylated peptides require specialized protocols that account for the unique challenges posed by this modification.

Protocol for Incorporating Fmoc-N-Me-Glu(OtBu)-OH in SPPS

The coupling of N-methylated amino acids is notoriously difficult due to the steric hindrance of the secondary amine, which is less nucleophilic than a primary amine. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times.

Materials:

-

Rink Amide resin or other suitable solid support

-

Fmoc-N-Me-Glu(OtBu)-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Monitoring Reagent: Chloranil or Isatin test (Kaiser test will be negative for the secondary amine)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Standard Amino Acid Coupling: For standard amino acids, pre-activate 3-5 equivalents of the Fmoc-amino acid with HATU and DIEA in DMF for 2-5 minutes before adding to the resin. Allow coupling for 1-2 hours.

-

N-Methylated Amino Acid Coupling (Optimized):

-

In a separate vessel, dissolve Fmoc-N-Me-Glu(OtBu)-OH (2-3 equivalents) and HATU (2-3 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction for 2-4 hours, or overnight if necessary.[2][6]

-

-

Monitoring: After coupling, wash the resin and perform a chloranil or isatin test to check for the presence of unreacted secondary amines. A second coupling may be required if the test is positive.

-

Chain Elongation: Repeat steps 2 through 5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, wash the resin with DCM, dry it, and treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.

-

Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity by mass spectrometry.

Protocol for In Vitro Proteolytic Stability Assay

This assay compares the degradation rate of an N-methylated peptide to its non-methylated parent peptide in the presence of a specific protease or serum.

Materials:

-

Purified peptides (>95% purity)

-

Protease (e.g., trypsin, chymotrypsin) or human serum

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching Solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Reaction Setup: Prepare stock solutions of the peptides. Dissolve the peptide in the reaction buffer to a final concentration (e.g., 100 µg/mL).

-

Initiation: Initiate the digestion by adding the protease or serum to the peptide solution at a specific ratio (e.g., 1:100 enzyme:peptide weight ratio). Incubate at 37°C.[1]

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze each time point sample by RP-HPLC. Integrate the peak area corresponding to the intact peptide.

-

Data Processing: Plot the percentage of remaining intact peptide against time. Calculate the half-life (t½) for both the N-methylated and non-methylated peptides from the degradation curve.[7]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of the complex processes and relationships involved in the design of N-methylated peptides.

References

Technical Guide: Physicochemical and Spectroscopic Data of Fmoc-3-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and spectroscopic data for the protected amino acid Fmoc-3-Me-Glu(OtBu)-OH. Due to the limited public availability of spectral data for this specific methylated compound, this guide also includes detailed information for the closely related and widely used non-methylated analogue, Fmoc-Glu(OtBu)-OH, for comparative and reference purposes.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 1429504-34-6[1][2] |

| Molecular Formula | C25H29NO6[1] |

| Molecular Weight | 439.50 g/mol [1] |

Spectroscopic Data of the Non-Methylated Analogue: Fmoc-Glu(OtBu)-OH

For researchers interested in the general spectral characteristics of this class of compounds, the following data is provided for Fmoc-Glu(OtBu)-OH.

Table 1: Infrared (IR) and Raman Spectroscopy Data for Fmoc-Glu(OtBu)-OH

| Technique | Instrument | Source |

| FTIR (KBr) | Bruker Tensor 27 FT-IR | [3] |

| ATR-IR | Bruker Tensor 27 FT-IR | [3] |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [3] |

Note: While specific peak values are not detailed here, the raw spectral data can be accessed via the provided citation for in-depth analysis.

Experimental Protocols

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the preparation of the parent compound, Fmoc-Glu(OtBu)-OH, can be adapted. This typically involves the esterification of the glutamic acid side chain, followed by the protection of the alpha-amino group.

General Synthesis Protocol for Fmoc-Glu(OtBu)-OH

This protocol is based on established methods for the synthesis of protected amino acids.

Materials:

-

L-Glutamic acid

-

tert-Butyl acetate

-

Perchloric acid (catalyst)

-

Copper (II) salt (for selective deprotection)

-

Chelating agent (e.g., EDTA)

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Organic solvents (e.g., Dioxane, Ethyl Acetate)

-

Aqueous base (e.g., Sodium bicarbonate)

-

Aqueous acid (e.g., Hydrochloric acid)

Procedure:

-

Esterification: L-Glutamic acid is reacted with an excess of tert-butyl acetate in the presence of a catalytic amount of perchloric acid to yield the di-tert-butyl ester.

-

Selective Deprotection of the α-carboxyl group: The di-tert-butyl ester is treated with a copper salt to form a complex, which facilitates the selective hydrolysis of the α-ester.

-

Removal of Copper: The copper ions are removed by treatment with a chelating agent.

-

Fmoc Protection: The resulting H-Glu(OtBu)-OH is reacted with Fmoc-OSu in a biphasic system of an organic solvent and a mild aqueous base to yield Fmoc-Glu(OtBu)-OH.

-

Purification: The product is purified by extraction and crystallization.

Standard Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are primarily used in SPPS. The following is a generalized protocol for the incorporation of an Fmoc-amino acid into a growing peptide chain on a solid support.

Materials:

-

Rink Amide or similar resin

-

Fmoc-protected amino acids

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

20% Piperidine in DMF (deprotection solution)

-

DMF, DCM (solvents)

Procedure:

-

Resin Swelling: The solid support resin is swollen in DMF.

-

Fmoc Deprotection: The Fmoc protecting group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

Washing: The resin is washed thoroughly with DMF to remove residual piperidine.

-

Coupling: The Fmoc-amino acid to be added is pre-activated with a coupling reagent and a base in DMF and then added to the deprotected resin.

-

Washing: The resin is washed to remove unreacted reagents.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the desired sequence.

Visualizations

The following diagrams illustrate the general workflows for the synthesis of protected amino acids and their use in peptide synthesis.

Caption: General synthesis workflow for this compound.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Commercial Suppliers and Technical Guide for Fmoc-3-Me-Glu(OtBu)-OH

For researchers, scientists, and drug development professionals, sourcing high-quality reagents is a critical first step in the synthesis of novel peptides. This guide provides an in-depth overview of the commercial availability of Fmoc-3-Me-Glu(OtBu)-OH, a specialized amino acid derivative crucial for peptide synthesis.

Commercial Availability

This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). While a niche reagent, it is available from specialized chemical suppliers. The following table summarizes the available quantitative data for this compound and a closely related analogue.

| Supplier | Compound Name | CAS Number | Purity | Available Quantities & Price |

| MedChemExpress | This compound | 1429504-34-6 | Information available on the product data sheet.[1] | Pricing and quantities are available on the company's website. |

| Sigma-Aldrich (Novabiochem®) | Fmoc-N-Me-Glu(OtBu)-OH* | 200616-40-6 | ≥98% (TLC), ≥98.0% (HPLC) | 250 mg ($94.50) |

Note: Data for Sigma-Aldrich is for Fmoc-N-Me-Glu(OtBu)-OH, a structurally similar N-methylated derivative.

Core Applications in Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group of the amino acid, which can be removed under basic conditions. The tert-butyl (OtBu) group protects the side-chain carboxylic acid of the glutamic acid residue and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This orthogonal protection scheme allows for the precise and sequential addition of amino acids to a growing peptide chain.[2][3]

The methyl group at the 3-position of the glutamic acid residue introduces conformational constraints and can influence the peptide's secondary structure and biological activity. Such modifications are of significant interest in drug discovery for developing peptides with enhanced stability, receptor affinity, and selectivity.

General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

While a specific protocol for this compound is not provided by suppliers, the following is a general and widely accepted methodology for incorporating Fmoc-protected amino acids into a peptide sequence using a manual or automated peptide synthesizer.

Materials:

-

Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Fmoc-protected amino acids (including this compound)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.[4]

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.[5]

-

Amino Acid Coupling: The this compound (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours to allow for complete coupling.[6]

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water) for 2-4 hours.

-

Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.

This technical guide provides a starting point for researchers interested in utilizing this compound. For the most accurate and up-to-date information on product specifications, availability, and pricing, it is recommended to visit the suppliers' websites directly.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and synthesis of the non-proteinogenic amino acid derivative, Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH. This compound is of significant interest in the field of peptide synthesis and drug discovery due to the conformational constraints introduced by the β-methylation of the glutamic acid side chain.

Chemical Structure and Stereochemistry

Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is a derivative of glutamic acid featuring three key modifications:

-

Nα-Fmoc Protection: The α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group standardly used in solid-phase peptide synthesis (SPPS).

-

γ-OtBu Protection: The side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This acid-labile protecting group provides orthogonality with the Fmoc group, allowing for selective deprotection during peptide synthesis.

-

β-Methylation: A methyl group is introduced at the 3-position (β-carbon) of the glutamic acid backbone.

The introduction of the methyl group at the β-position creates a new stereocenter. Therefore, four possible stereoisomers exist for 3-methylglutamic acid. The specific compound discussed in this guide is the (2S,3R) stereoisomer. The "(2S)" designation refers to the natural L-configuration at the α-carbon, while the "(3R)" designation specifies the absolute configuration at the newly introduced stereocenter on the β-carbon.

The precise stereochemistry of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is crucial as it influences the conformational preferences of peptides into which it is incorporated. This can have significant effects on the biological activity and metabolic stability of peptide-based therapeutics.

Below is a diagram illustrating the chemical structure of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Caption: Chemical structure of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Physicochemical Properties

| Property | Value (for Fmoc-L-Glu(OtBu)-OH) | Reference |

| Molecular Formula | C24H27NO6 | [1] |

| Molecular Weight | 425.47 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 83-90 °C | [2] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

Enantioselective Synthesis

The enantioselective synthesis of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH has been reported by Moreira and Taylor.[3] The synthesis is a 6-step process starting from Fmoc-protected Garner's aldehyde.[3] The key steps that establish the desired stereochemistry are a Horner-Wadsworth-Emmons reaction followed by a highly diastereoselective 1,4-addition of a lithium dialkylcuprate.[3]

The general synthetic workflow is outlined in the diagram below.

Caption: Synthetic workflow for Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH.

Experimental Protocols

Detailed experimental protocols for the synthesis of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH are proprietary and not publicly available. However, based on the published synthetic overview, a general procedure for the key steps can be outlined.

Step 1 & 2: Synthesis of Fmoc Garner's Aldehyde

The synthesis of Fmoc Garner's aldehyde is a known process that can be achieved in high yield.[3]

Step 3: Horner-Wadsworth-Emmons Reaction

This reaction is a standard method for the stereoselective formation of alkenes.[4] A phosphonate ylide reacts with an aldehyde to form an alkene. In this synthesis, it is used to extend the carbon chain of the Garner's aldehyde to form the corresponding enoate.[3]

-

General Protocol: To a solution of the phosphonate reagent in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78 °C), a strong base (e.g., n-butyllithium) is added to generate the ylide. A solution of Fmoc Garner's aldehyde in the same solvent is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 4: Diastereoselective 1,4-Addition of Lithium Dimethylcuprate

This is a crucial step for introducing the methyl group at the 3-position with the desired (3R) stereochemistry. The use of a chiral auxiliary (the Garner's aldehyde derivative) directs the incoming nucleophile to one face of the molecule.[3]

-

General Protocol: A solution of lithium dimethylcuprate is prepared in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an anhydrous aprotic solvent (e.g., diethyl ether or THF) at low temperature (e.g., -78 °C). A solution of the Fmoc Garner's enoate in the same solvent is then added dropwise to the cuprate solution. The reaction mixture is stirred at low temperature for a specified time. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting product is purified by column chromatography.

Step 5 & 6: Conversion to the Final Product

The abstract mentions that the 1,4-addition product is converted to the final Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH in two steps.[3] These steps likely involve the deprotection of the cyclic acetal and subsequent oxidation to the carboxylic acid, followed by protection of the side-chain carboxylic acid as a tert-butyl ester.

Data Presentation

As of the date of this guide, specific quantitative data such as NMR, HPLC, and mass spectrometry for Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is not available in the public domain. For illustrative purposes, the following table presents typical analytical data for the parent compound, Fmoc-L-Glu(OtBu)-OH .

| Analytical Technique | Expected Results for Fmoc-L-Glu(OtBu)-OH |

| ¹H NMR | Characteristic peaks for the Fmoc, tert-butyl, and glutamic acid protons. |

| ¹³C NMR | Resonances corresponding to the carbonyls, aromatic carbons of the Fmoc group, the quaternary carbon and methyls of the tert-butyl group, and the aliphatic carbons of the glutamic acid backbone. |

| HPLC | A single major peak indicating high purity (typically >98%). |

| Mass Spectrometry (ESI) | [M+H]⁺ ion corresponding to the calculated molecular weight (426.19 for C24H27NO6). |

Applications in Peptide Synthesis and Drug Development

The incorporation of β-methylated amino acids like Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH into peptide sequences can have several beneficial effects for drug development:

-

Conformational Rigidity: The methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain. This can lead to a more defined and stable peptide conformation, which can be advantageous for receptor binding and biological activity.

-

Increased Proteolytic Stability: The steric hindrance provided by the β-methyl group can protect the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Bioactivity: By inducing specific secondary structures (e.g., turns or helices), the incorporation of this constrained amino acid can fine-tune the biological activity of a peptide, potentially leading to increased potency or selectivity.

The use of Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH in SPPS follows standard protocols for Fmoc-protected amino acids. The coupling can be achieved using common activating agents such as HBTU, HATU, or DIC/Oxyma.

Conclusion

Fmoc-(2S,3R)-3-Me-Glu(OtBu)-OH is a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced therapeutic properties. Its enantioselective synthesis allows for the precise control of stereochemistry, which is critical for its application in drug design and development. While detailed experimental data for this specific derivative is limited in the public domain, the general principles of its synthesis and its potential impact on peptide structure and function are well-understood. Researchers in the fields of peptide chemistry and medicinal chemistry can leverage this unique amino acid to explore novel peptide-based therapeutics with improved pharmacological profiles.

References

- 1. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. Highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates from Fmoc-protected Garner's aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

The Strategic Advantage of Side-Chain Methylation in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical modifications, side-chain methylation of amino acid residues such as lysine, arginine, and histidine has emerged as a powerful strategy to overcome the inherent limitations of native peptides, including poor metabolic stability and suboptimal binding affinities. This technical guide provides a comprehensive overview of the benefits of side-chain methylation, detailing its impact on peptide stability, receptor binding, and cellular permeability. We present quantitative data from the literature in structured tables for comparative analysis, provide detailed experimental protocols for the synthesis and evaluation of methylated peptides, and offer visualizations of key concepts and workflows to facilitate a deeper understanding of this critical modification technique.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by rapid in vivo degradation by proteases and challenges in crossing cellular membranes.[1] Chemical modifications are therefore essential to improve their pharmacokinetic and pharmacodynamic profiles. While N-methylation of the peptide backbone has been extensively studied, the strategic methylation of amino acid side chains offers a distinct set of advantages by directly influencing the molecular interactions that govern a peptide's function and fate in a biological system. This guide focuses specifically on the benefits conferred by the methylation of lysine, arginine, and histidine side chains.

The Multifaceted Benefits of Side-Chain Methylation

Side-chain methylation introduces subtle yet profound changes to the physicochemical properties of a peptide. The addition of one or more methyl groups can alter a residue's size, hydrophobicity, hydrogen-bonding capacity, and charge distribution without changing its net charge.[2][3] These alterations translate into significant improvements in a peptide's therapeutic potential.

Enhanced Proteolytic Stability

A primary advantage of side-chain methylation is the increased resistance to enzymatic degradation.[4] The methyl group can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage and extending the peptide's half-life in biological fluids.[4]

Table 1: Impact of Side-Chain Methylation on Peptide Stability

| Peptide/Protein | Methylated Residue(s) | Fold Increase in Half-Life (Compared to Unmethylated) | Assay Condition | Reference |